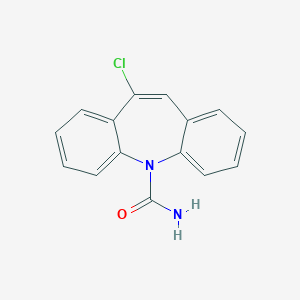

10-Chloro Carbamazepine

Descripción general

Descripción

10-Chloro Carbamazepine is a derivative of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug This compound is characterized by the substitution of a chlorine atom at the 10th position of the carbamazepine molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloro Carbamazepine typically involves the halogenation of carbamazepine. One common method is the direct chlorination of carbamazepine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure the selective substitution at the 10th position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities or by-products.

Análisis De Reacciones Químicas

Types of Reactions: 10-Chloro Carbamazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound-10,11-epoxide, which is an active metabolite.

Reduction: Reduction reactions can convert the compound back to its parent form, carbamazepine.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Major Products:

Oxidation: this compound-10,11-epoxide.

Reduction: Carbamazepine.

Substitution: Various substituted carbamazepine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

10-Chloro Carbamazepine is primarily investigated for its anticonvulsant properties. Like its parent compound, carbamazepine, it is believed to modulate voltage-gated sodium channels (VGSC), inhibiting action potentials and reducing synaptic transmission. This mechanism is crucial in managing epilepsy and other seizure disorders.

Treatment of Neuropathic Pain

Similar to carbamazepine, this compound may be effective in treating neuropathic pain conditions. Research indicates that carbamazepine can alleviate pain associated with trigeminal neuralgia and other neuropathic pain syndromes through its action on sodium channels and possibly by enhancing GABAergic transmission .

Bipolar Disorder Management

This compound could also serve as a mood stabilizer in bipolar disorder treatment. Carbamazepine has been used off-label for managing acute manic episodes, and its chloro derivative may exhibit similar efficacy due to its pharmacological profile .

Environmental Persistence

Research has indicated that carbamazepine and its derivatives, including this compound, are persistent in aquatic environments. They are often detected in wastewater treatment plants (WWTPs) due to their resistance to degradation. Studies show that conventional biological treatments remove less than 30% of carbamazepine from wastewater .

Ecotoxicology

The presence of this compound in water bodies raises concerns regarding ecotoxicological impacts on aquatic organisms. The compound's stability suggests it could bioaccumulate, leading to potential toxicity in marine ecosystems .

Clinical Case Reports

A notable case involved a patient experiencing carbamazepine toxicity due to drug interactions with other medications like Oxybutynin and Dantrolene. This highlights the importance of monitoring drug levels when using carbamazepine derivatives like this compound in clinical settings .

Environmental Monitoring

Studies have quantified the concentration of carbamazepine derivatives in urban wastewater, revealing average concentrations around 0.5 to 2 µg/L. This data underscores the need for effective wastewater management strategies to mitigate the environmental impact of these pharmaceuticals .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Therapeutic | Anticonvulsant for epilepsy | Inhibition of sodium channels |

| Neuropathic pain relief | Modulation of GABA transmission | |

| Mood stabilization in bipolar disorder | Stabilization of VGSCs | |

| Environmental | Persistence in aquatic systems | Low biodegradation rates |

| Ecotoxicological risk assessment | Potential bioaccumulation |

Mecanismo De Acción

The mechanism of action of 10-Chloro Carbamazepine is similar to that of carbamazepine. It primarily acts by inhibiting voltage-gated sodium channels, thereby stabilizing hyperexcited neuronal membranes and reducing repetitive neuronal firing. This action helps in controlling seizures and stabilizing mood. The chlorine substitution may enhance the compound’s binding affinity to the sodium channels, potentially increasing its efficacy.

Comparación Con Compuestos Similares

Carbamazepine: The parent compound, widely used as an anticonvulsant and mood stabilizer.

Oxcarbazepine: A keto derivative of carbamazepine with a similar mechanism of action but a different metabolic profile.

Eslicarbazepine Acetate: A prodrug that is converted to eslicarbazepine, which has a similar mechanism of action but improved pharmacokinetics.

Uniqueness: 10-Chloro Carbamazepine is unique due to the presence of the chlorine atom, which can potentially enhance its pharmacological properties. This modification may result in better efficacy, reduced side effects, and improved metabolic stability compared to its parent compound and other derivatives.

Actividad Biológica

10-Chloro Carbamazepine (10-CBZ) is a derivative of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. This article explores the biological activity of 10-CBZ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Carbamazepine and Its Metabolites

Carbamazepine (CBZ) is primarily used to treat epilepsy and bipolar disorder. It is metabolized in the liver to several active metabolites, with carbamazepine-10,11-epoxide (CBZ-EP) being the most significant in terms of anticonvulsant activity. The metabolism involves cytochrome P450 enzymes, particularly CYP3A4, which convert CBZ to its epoxide form, responsible for the drug's therapeutic effects and some adverse reactions .

Biological Activity of this compound

Mechanism of Action

The mechanism by which 10-CBZ exerts its effects is not fully understood but is believed to involve the inhibition of voltage-gated sodium channels, similar to CBZ. This inhibition prevents the propagation of action potentials in neurons, thereby exerting an anticonvulsant effect. Additionally, 10-CBZ may enhance GABAergic transmission, contributing to its mood-stabilizing properties .

Pharmacokinetics

The pharmacokinetic profile of 10-CBZ suggests that it has favorable absorption characteristics. Following oral administration, it achieves peak plasma concentrations within 4 to 24 hours. The drug exhibits a half-life similar to that of CBZ, ranging from 35 to 40 hours after a single dose but decreasing with repeated dosing due to autoinduction of its metabolism .

Research Findings

Recent studies have highlighted the importance of understanding the biological activity of 10-CBZ:

- Anticonvulsant Activity : In animal models, 10-CBZ demonstrated significant anticonvulsant properties in both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. The effective doses ranged from 30 mg/kg to 300 mg/kg, indicating robust protective effects against induced seizures .

- Adverse Effects and Safety Profile : While 10-CBZ shows promise as an anticonvulsant agent, there are concerns regarding its safety profile. Similar to CBZ, it may trigger hypersensitivity reactions in genetically predisposed individuals (e.g., those carrying HLA-B*15:02). Understanding these interactions is crucial for developing safer therapeutic protocols .

- Case Studies : A review of clinical cases involving patients treated with carbamazepine derivatives revealed that about 10% experienced severe adverse drug reactions (ADRs). These reactions were often resolved upon discontinuation of the drug, suggesting that monitoring genetic markers could enhance patient safety when prescribing carbamazepine or its derivatives like 10-CBZ .

Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | ~75-85% bioavailability |

| Peak Plasma Concentration (Cmax) | ~1.9 mcg/mL after a single dose |

| Half-Life | 35-40 hours (single dose), decreases with repeated dosing |

| Clearance | ~25 mL/min (initial), ~80 mL/min (multiple doses) |

Propiedades

IUPAC Name |

5-chlorobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXOFJNTUXHWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201034472 | |

| Record name | 10-Chloro carbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59690-92-5 | |

| Record name | 10-Chloro carbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.